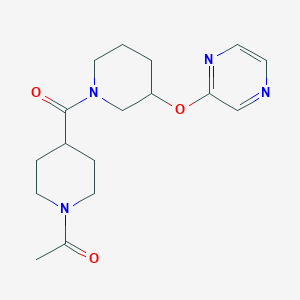

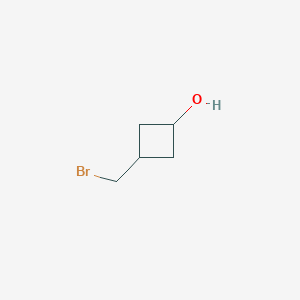

![molecular formula C23H22N2O2S2 B3007094 3-(3,5-二甲基苯基)-6-甲基-2-((2-氧代-2-苯乙基)硫代)-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 851410-75-8](/img/structure/B3007094.png)

3-(3,5-二甲基苯基)-6-甲基-2-((2-氧代-2-苯乙基)硫代)-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

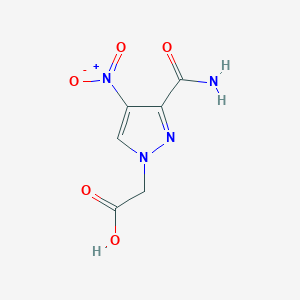

The compound "3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that belongs to the class of thienopyrimidinones. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The molecule is characterized by a thienopyrimidinone core, which is a bicyclic system containing a thiophene ring fused to a pyrimidinone moiety. The compound also features various substituents, including methyl groups and a phenylethylthio side chain, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of thienopyrimidinones can be achieved through various methods. For instance, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves a consecutive method that includes an aza-Wittig reaction followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Another approach for synthesizing 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones involves reacting the starting material with different aldehydes and ketones . Additionally, one-pot synthesis methods have been developed for creating derivatives of thiazolo[2,3-b]dihydropyrimidinone, which share a similar heterocyclic structure with the compound of interest .

Molecular Structure Analysis

The molecular structure of thienopyrimidinones is crucial for their biological activity. The presence of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a common feature in compounds with potential anticancer properties, as it can influence the dynamics of microtubule and F-actin cytoskeletons . The stereochemistry of the substituents, as seen in the diastereoselective synthesis of related compounds, can also significantly affect the biological activity .

Chemical Reactions Analysis

Thienopyrimidinones can undergo various chemical reactions, including alkylation. For example, the alkylation of 2-thiouracils with specific bromo compounds in DMF exclusively occurs at the sulfur atom, leading to derivatives with virus-inhibiting properties . Similarly, thieno[3,2-d]pyrimidin-4-ones can be alkylated to produce N- and S-alkyl derivatives . These reactions are essential for modifying the biological activity and pharmacokinetic properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinones, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methylthio groups and aryl moieties can affect these properties and, consequently, the bioavailability and efficacy of the compounds. Some thienopyrimidinones have shown a range of biological activities, including platelet antiaggregating, antiinflammatory, antiarrhythmic, and antihyperlipidemic activities . The condensation of thienopyrimidinones with aromatic aldehydes and furfural has been used to synthesize derivatives with potential biological activities . Additionally, the antibacterial activity of pyridopyrimidinones, which are structurally related to thienopyrimidinones, has been investigated, highlighting the importance of the pyrimidinone core in medicinal chemistry .

科学研究应用

合成与抗肿瘤活性评估

化合物 3-(3,5-二甲基苯基)-6-甲基-2-((2-氧代-2-苯乙基)硫代)-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮及其衍生物已被合成并评估其抗肿瘤活性。Hafez 和 El-Gazzar (2017 年) 合成了一系列新型噻吩并[3,2-d]嘧啶衍生物,显示出对各种人类癌细胞系(包括乳腺癌 (MCF-7)、宫颈癌 (HeLa) 和结肠癌 (HCT-116))具有有效的抗癌活性。这些化合物表现出的生长抑制特性与多柔比星相当,突出了它们作为有效抗肿瘤剂的潜力 (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017)。

抗菌活性

已合成含有噻吩并[3,2-d]嘧啶-4-酮部分的新衍生物,并筛选了它们的抗菌活性。El Azab 和 Abdel‐Hafez (2015 年) 制备了具有噻吩并[3,4-d]嘧啶-4-酮核心的新型噻唑烷酮衍生物,并对它们进行了各种细菌和真菌菌株的测试。这些化合物显示出有希望的生物活性,表明它们作为抗菌剂的潜力 (I. H. El Azab, S. Abdel‐Hafez, 2015)。

抗 HIV-1 活性

该化合物的衍生物也因其潜在的抗 HIV-1 活性而受到探索。Novikov 等人 (2004 年) 合成了嘧啶-4(3H)-酮的新衍生物,并评估了它们对体外 1 型人类免疫缺陷病毒的疗效。他们的研究结果表明,某些衍生物在特定浓度下将 HIV-1 复制抑制了 50%,证明了它们作为抗 HIV-1 剂的潜力 (M. Novikov, A. Ozerov, O. Sim, R. Buckheit, 2004)。

属性

IUPAC Name |

3-(3,5-dimethylphenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S2/c1-14-9-15(2)11-18(10-14)25-22(27)21-19(12-16(3)29-21)24-23(25)28-13-20(26)17-7-5-4-6-8-17/h4-11,16H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVMFVRNZLKBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

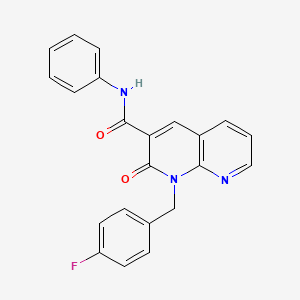

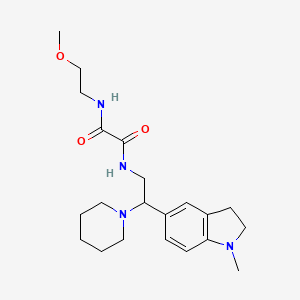

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

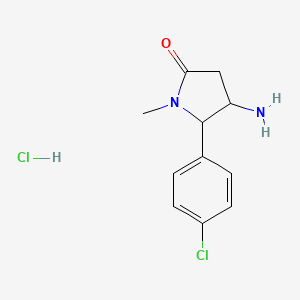

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

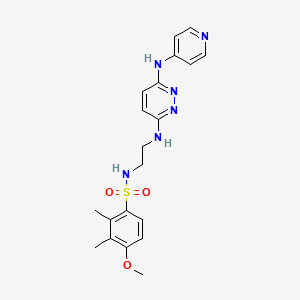

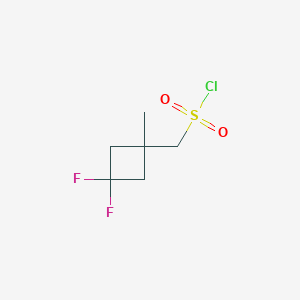

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

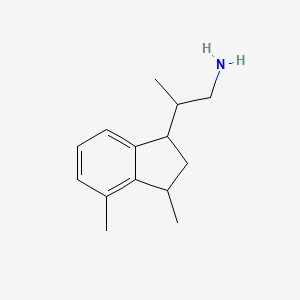

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)